molecular formula C9H8ClFO3 B158682 2-(2-Chloro-4-fluorophenoxy)propanoic acid CAS No. 1892-92-8

2-(2-Chloro-4-fluorophenoxy)propanoic acid

Cat. No.: B158682
CAS No.: 1892-92-8
M. Wt: 218.61 g/mol
InChI Key: DWFWGWPUJSFRQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenoxy)propanoic acid typically involves the reaction of 2-chloro-4-fluorophenol with propanoic acid derivatives under specific conditions. One method involves the use of dimethyl sulfoxide (DMSO) as a solvent, with potassium hydroxide as a base and dimethylamino pyridine as a catalyst . The reaction is carried out at room temperature for several hours, followed by neutralization with sulfuric acid and purification through filtration and distillation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of automated reactors and continuous flow systems may enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenoxy)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Esterification: Reaction with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Substitution: Formation of various substituted phenoxypropanoic acids.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Esterification: Formation of esters with different alcohols.

Scientific Research Applications

2-(2-Chloro-4-fluorophenoxy)propanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups can enhance binding affinity and specificity, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4-fluorophenoxy)propanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring. This combination can enhance its reactivity and binding properties, making it a valuable compound in various research and industrial applications .

Biological Activity

2-(2-Chloro-4-fluorophenoxy)propanoic acid, also known as 2-CFPP, is a synthetic compound characterized by its unique structural features, including a chloro and a fluoro substituent on the phenoxy ring. This compound has garnered attention in biological research due to its potential effects on various cellular processes, particularly its role as an inhibitor of the ubiquitin-proteasome system (UPS) and its anti-inflammatory properties.

Molecular Characteristics

  • Molecular Formula : C₉H₈ClFO₃
  • Molecular Weight : 218.61 g/mol
  • Structure : The presence of both chloro and fluoro groups enhances the compound's reactivity and binding affinity to biological targets, which is crucial for its biological activity.

Research indicates that 2-CFPP may function primarily as an UPS inhibitor . The UPS is essential for protein degradation, and its dysregulation is linked to various diseases, including cancer and neurodegenerative disorders. By modulating this pathway, 2-CFPP can potentially influence protein turnover and cellular signaling processes.

Enzyme Interaction

The compound's interaction with specific enzymes has been a focal point of several studies. Notably, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The presence of chloro and fluoro substituents appears to enhance its potency compared to non-substituted analogs .

Inhibition Studies

Several studies have assessed the inhibitory effects of 2-CFPP on various biological targets:

  • Cyclooxygenase Inhibition : Preliminary data suggest significant inhibition of COX enzymes, leading to reduced prostaglandin synthesis. This action is vital for mediating pain and inflammation.
  • Ubiquitin-Proteasome System : Studies have highlighted its potential as a chemical probe for studying UPS-related pathways. The compound's ability to modulate protein degradation processes makes it a valuable tool in drug discovery efforts .

Case Studies

  • Anti-inflammatory Activity : In vitro studies have demonstrated that 2-CFPP effectively reduces inflammation markers in cell cultures treated with pro-inflammatory stimuli. The mechanism involves downregulation of COX-2 expression and subsequent reduction in prostaglandin E2 levels.
  • Cancer Research : Investigations into the compound's effects on cancer cell lines have shown that it can induce apoptosis in certain types of cancer cells by disrupting UPS-mediated protein degradation pathways .

Comparative Analysis with Similar Compounds

The biological activity of 2-CFPP can be compared with structurally similar compounds to understand the impact of substituents on activity:

Compound NameChemical FormulaUnique Features
2-(4-Fluorophenoxy)propanoic acidC₉H₈F₃O₃Lacks chlorine substitution; different activity
3-(2-Chloro-4-fluorophenyl)propanoic acidC₉H₈ClFO₂Different chlorine position; varied reactivity
2-(3-Chloro-4-fluorophenoxy)propanoic acidC₉H₈ClFO₃Contains ether linkage; distinct solubility

This table illustrates how variations in substituent positions can significantly influence the biological activity of related compounds.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFWGWPUJSFRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397334
Record name 2-(2-chloro-4-fluorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1892-92-8
Record name 2-(2-chloro-4-fluorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Chloro-4-fluorophenoxy)propanoic acid
2-(2-Chloro-4-fluorophenoxy)propanoic acid
2-(2-Chloro-4-fluorophenoxy)propanoic acid
2-(2-Chloro-4-fluorophenoxy)propanoic acid
2-(2-Chloro-4-fluorophenoxy)propanoic acid
2-(2-Chloro-4-fluorophenoxy)propanoic acid

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